molecular formula C13H17N3O4S2 B2425597 Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate CAS No. 642943-89-3

Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate

Cat. No. B2425597
CAS RN: 642943-89-3
M. Wt: 343.42
InChI Key: NKNMHYWYHRTWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate is a useful research compound. Its molecular formula is C13H17N3O4S2 and its molecular weight is 343.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Antiproliferative Activity : Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate derivatives have been synthesized and investigated for their antiproliferative activity. One of the derivatives, methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, demonstrated potential in inhibiting DNA gyrase-ATPase activity, highlighting its possible role in cancer research (Yurttaş, Evren, & Özkay, 2022).

  • Fluorescent Probes for Alzheimer's Disease : A derivative, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, was synthesized as a fluorescent probe for β-amyloids. This compound showed high binding affinities toward Aβ(1–40) aggregates, which could be significant in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

  • Role in Synthesis of Other Compounds : Methyl 4-chloro-3-oxobutanoate, a related compound, was used in the synthesis of tetronic acid derivatives, indicating its utility in creating complex organic molecules (Prezent & Dorokhov, 2012).

  • Application in Organic Synthesis : Methyl 2-benzamidomethyl-3-oxobutanoate, a similar compound, has been reported for use in the synthesis of carbapenem, an important class of antibiotics (Chao, Hao, & Wang, 2009).

Biochemical and Pharmaceutical Studies

  • Nitrogenous Compounds from Deep Sea Fungus : Methyl 4-((1-hydroxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoate, a related compound, was isolated from the deep-sea derived fungus Leptosphaeria sp. SCSIO 41005. These compounds were evaluated for their cytotoxic and antiviral activities, demonstrating the potential of methyl 4-oxobutanoate derivatives in pharmacology (Luo, Zhou, & Liu, 2018).

  • Investigation in Food and Organisms : Studies on methylglyoxal, a structurally related compound, provide insights into its formation in foodstuffs and its association with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-6-7(2)22-12(10(6)11(14)19)16-13(21)15-8(17)4-5-9(18)20-3/h4-5H2,1-3H3,(H2,14,19)(H2,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNMHYWYHRTWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]amino}-4-oxobutanoate

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